molecular formula C7H15NO B1457088 (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine CAS No. 1269755-01-2

(R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine

Cat. No.: B1457088
CAS No.: 1269755-01-2
M. Wt: 129.2 g/mol
InChI Key: WMPAKQDIADKRAQ-ZCFIWIBFSA-N
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Description

®-1-(Tetrahydro-2H-pyran-4-YL)ethanamine is an organic compound characterized by a tetrahydropyran ring attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Tetrahydro-2H-pyran-4-YL)ethanamine typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of 4-hydroxybutanal.

    Introduction of the Ethanamine Group: The tetrahydropyran ring is then subjected to reductive amination with an appropriate amine source, such as ammonia or an amine derivative, under reducing conditions.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Tetrahydro-2H-pyran-4-YL)ethanamine may involve:

    Large-Scale Cyclization: Utilizing continuous flow reactors for the cyclization step to ensure consistent product quality.

    Automated Reductive Amination: Employing automated systems to control the reductive amination process, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(Tetrahydro-2H-pyran-4-YL)ethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The ethanamine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation Products: Oxo derivatives of the tetrahydropyran ring.

    Reduction Products: Saturated amines.

    Substitution Products: Various substituted ethanamine derivatives.

Scientific Research Applications

®-1-(Tetrahydro-2H-pyran-4-YL)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is utilized in the study of enzyme-substrate interactions and receptor binding assays.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(Tetrahydro-2H-pyran-4-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine: The enantiomer of the compound with similar properties but different stereochemistry.

    1-(Tetrahydro-2H-pyran-4-YL)propanamine: A homologous compound with an additional carbon in the alkyl chain.

    1-(Tetrahydro-2H-pyran-4-YL)butanamine: Another homologous compound with two additional carbons in the alkyl chain.

Uniqueness

®-1-(Tetrahydro-2H-pyran-4-YL)ethanamine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(1R)-1-(oxan-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(8)7-2-4-9-5-3-7/h6-7H,2-5,8H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPAKQDIADKRAQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729146
Record name (1R)-1-(Oxan-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269755-01-2
Record name (1R)-1-(Oxan-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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